Ethyl 5-trifluoroacetyl-2-furanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-trifluoroacetyl-2-furanoate can be synthesized through various methods. One common synthetic route involves the acylation of 2-furanoic acid with trifluoroacetic anhydride in the presence of a catalyst, followed by esterification with ethanol . The reaction conditions typically include:
Temperature: 0-5°C for acylation, followed by reflux for esterification.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Dichloromethane or chloroform for acylation, and ethanol for esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-trifluoroacetyl-2-furanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-trifluoroacetyl-2-furanoic acid.
Reduction: Formation of ethyl 5-methyl-2-furanoate.
Substitution: Formation of substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-trifluoroacetyl-2-furanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-trifluoroacetyl-2-furanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
Ethyl 5-trifluoroacetyl-2-furanoate can be compared with other similar compounds such as:
Ethyl 2-furoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 5-acetyl-2-furanoate: Contains an acetyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Ethyl 5-trifluoromethyl-2-furanoate: Similar structure but with a trifluoromethyl group directly attached to the furan ring, affecting its chemical behavior.
This compound stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 5-(2,2,2-trifluoroacetyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAOGPVUVXZUCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645234 |
Source
|
Record name | Ethyl 5-(trifluoroacetyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-41-2 |
Source
|
Record name | Ethyl 5-(2,2,2-trifluoroacetyl)-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(trifluoroacetyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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